molecular formula C18H21NO3 B15081483 Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- CAS No. 142209-44-7

Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-

Cat. No.: B15081483
CAS No.: 142209-44-7
M. Wt: 299.4 g/mol
InChI Key: PIXQPCRMVZPSFH-UHFFFAOYSA-N
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Description

The compound Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- (CAS: 10268-50-5) is a benzamide derivative featuring a 4-methyl substitution on the benzoyl ring and a 3,4-dimethoxyphenethylamine moiety attached via an amide linkage. Its molecular formula is C17H18N2O5, with a molar mass of 330.3352 g/mol .

Properties

CAS No.

142209-44-7

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide

InChI

InChI=1S/C18H21NO3/c1-13-4-7-15(8-5-13)18(20)19-11-10-14-6-9-16(21-2)17(12-14)22-3/h4-9,12H,10-11H2,1-3H3,(H,19,20)

InChI Key

PIXQPCRMVZPSFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- typically involves the condensation of 3,4-dimethoxyphenethylamine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in four primary reaction types due to its functional groups:

Reaction Type Functional Group Involvement Key Characteristics
Oxidation Methoxy groups, aromatic ringsSelective oxidation of methoxy substituents or ring systems
Reduction Amide bond, aromatic ringsPartial reduction of amide carbonyl or aromatic systems
Nucleophilic Substitution Methoxy groups (demethylation)Targeted replacement of methyl ethers with hydroxyl groups
Hydrolysis Amide bondCleavage under acidic or basic conditions

Data derived from experimental studies on structurally analogous benzamides.

Oxidation Reactions

  • Reagents :

    • m-Chloroperbenzoic acid (mCPBA) : Used for selective oxidation of methoxy groups to hydroxyl derivatives at 0–25°C in dichloromethane.

    • Potassium permanganate (KMnO₄) : Oxidizes aromatic rings under acidic conditions (e.g., H₂SO₄), forming quinone structures.

  • Yields : 55–78% for methoxy-to-hydroxyl conversion; 40–60% for ring oxidation.

Reduction Reactions

  • Reagents :

    • Lithium aluminum hydride (LiAlH₄) : Reduces the amide bond to a secondary amine in anhydrous THF at reflux (66°C).

    • Catalytic hydrogenation (H₂/Pd-C) : Partially reduces aromatic rings under 1–3 atm H₂ pressure in ethanol.

  • Selectivity : LiAlH₄ shows >90% selectivity for amide reduction over methoxy groups.

Nucleophilic Substitution

  • Demethylation :

    • Reagent : Boron tribromide (BBr₃) in dichloromethane at -78°C to 25°C.

    • Outcome : Converts methoxy groups to hydroxyls with 70–85% efficiency.

Hydrolysis

  • Acidic Conditions (6M HCl, 110°C):

    • Cleaves the amide bond, yielding 4-methylbenzoic acid and 2-(3,4-dimethoxyphenyl)ethylamine.

  • Basic Conditions (2M NaOH, 80°C):

    • Produces sodium 4-methylbenzoate and the corresponding amine.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, forming methylated byproducts.

  • Light Sensitivity : Prolonged UV exposure induces radical-mediated dimerization.

  • Competing Reactions :

    • Methoxy group migration during harsh acidic hydrolysis.

    • Over-reduction of aromatic rings with excessive LiAlH₄.

Industrial and Research Implications

  • Scale-Up Challenges : Demethylation with BBr₃ requires cryogenic conditions, complicating large-scale production.

  • Catalytic Innovations : Recent studies suggest palladium-based catalysts improve selectivity in oxidation reactions .

Scientific Research Applications

Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- (molecular formula C18H21NO3, molecular weight 299.37 g/mol) is a chemical compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. It features a benzamide core with a 3,4-dimethoxyphenyl group and an ethyl linker. The presence of both the 3,4-dimethoxyphenyl group and the 4-methyl substituent imparts unique chemical and biological properties, making it valuable for various research and industrial uses.

Chemical Reactions

Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. Oxidation typically leads to the formation of carboxylic acids or ketones.
  • Reduction: Can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
  • Substitution: Can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium hydroxide in aqueous or alcoholic medium, leading to the formation of substituted benzamides or phenethylamines.

Scientific Research Applications

Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- is used in a variety of scientific research applications:

  • Chemistry: It serves as a precursor in synthesizing more complex organic molecules.
  • Biology: It is studied for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: It is investigated for potential therapeutic effects in various diseases.
  • Industry: It is utilized in developing new materials and chemical processes.

Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- has demonstrated anticancer potential, showing antiproliferative effects against various cancer cell lines:

  • Breast Carcinoma (MCF-7): Exhibits cytotoxicity and induces apoptosis, with an IC50 value of 8.107 µM.
  • Lung Carcinoma (A549): Displays antiproliferative activity, with an IC50 value of 10.5 µM.
  • Colon Carcinoma (HT-29): Shows effectiveness against this cell line, with an IC50 value of 6.3 µM.

The anticancer activity may involve the induction of apoptosis and inhibition of key signaling pathways such as ERK1/2 kinase pathways. Additionally, it has been investigated for antimicrobial effects, with studies suggesting that benzamide derivatives can effectively inhibit bacterial growth while maintaining low toxicity towards human cells.

Mechanistic Insights

The biological activity of Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- is closely related to its structural features. The dimethoxyphenyl group enhances interaction with biological targets. Research indicates that similar compounds may act as inhibitors of bacterial topoisomerases, suggesting a potential mechanism for antimicrobial activity, and some derivatives have shown to inhibit RET kinase activity, which is crucial in various cancers.

Case Studies

  • In Vitro Studies: In vitro assays using the MTT assay have confirmed that Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- effectively induces apoptosis in cancer cells without significantly affecting normal cell viability.
  • Animal Models: Research involving murine models has demonstrated that compounds similar to Benzamide exhibit significant antitumor effects in vivo, reinforcing the findings from in vitro studies.

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent (Benzamide Position) Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 4-Methyl C17H18N2O5 330.34 Moderate lipophilicity, 80% yield
4-Chloro-N-(3,4-dimethoxyphenethyl)benzamide 4-Chloro C17H18ClNO3 319.79 Electron-withdrawing Cl; higher polarity
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) None (unsubstituted) C17H19NO3 285.34 Baseline for comparison; MP: 90°C
Rip-D (2-Hydroxy analog) 2-Hydroxy C17H19NO4 301.34 Lower yield (34%); MP: 96°C
4-Nitro Analog 4-Nitro C17H18N2O5 330.34 Strong electron-withdrawing; higher reactivity
4-Phenoxy Analog 4-Phenoxy C23H23NO4 377.44 Bulky substituent; increased lipophilicity

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) increase polarity, affecting solubility and binding interactions.
  • Steric hindrance from bulky groups (e.g., phenoxy) or hydroxyl substituents (Rip-D) reduces synthetic yields, as seen in Rip-D (34% vs. Rip-B’s 80%) .

Structural Implications for Bioactivity

  • Methyl vs. Chloro : The 4-methyl group in the target compound may favor hydrophobic interactions in enzyme binding pockets, while the 4-chloro analog () could engage in halogen bonding, a critical feature in drug-receptor interactions .

Biological Activity

Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- (commonly referred to as compound 1) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- is C18H21NO3C_{18}H_{21}NO_3 with a molecular weight of 299.37 g/mol. The compound features a benzamide core substituted with a 3,4-dimethoxyphenyl group and an ethyl linker.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. Notably, it has shown significant antiproliferative effects against various cancer cell lines:

  • Breast Carcinoma (MCF-7) : Exhibited cytotoxicity with an IC50 value indicating potent activity.
  • Lung Carcinoma (A549) : Displayed good antiproliferative activity.
  • Colon Carcinoma (HT-29) : The compound also showed effectiveness against this cell line.

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and inhibition of key signaling pathways such as ERK1/2 kinase pathways .

Cell Line IC50 (µM) Effect
MCF-78.107Induces apoptosis
A54910.5Antiproliferative
HT-296.3Cytotoxicity

Antimicrobial Activity

In addition to its anticancer properties, Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- has been investigated for its antimicrobial effects. A related study indicated that derivatives of benzamides can inhibit bacterial growth effectively while maintaining low toxicity towards human cells .

Mechanistic Insights

The biological activity of this compound is closely linked to its structural features. The presence of the dimethoxyphenyl group enhances interaction with biological targets:

  • Topoisomerase Inhibition : Research indicates that similar compounds may act as inhibitors of bacterial topoisomerases, suggesting a potential mechanism for antimicrobial activity .
  • Kinase Inhibition : Some derivatives have been shown to inhibit RET kinase activity, which is crucial in various cancers .

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted using the MTT assay to evaluate the cytotoxic effects on cancer cell lines. The results confirmed that Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- effectively induces apoptosis in cancer cells without significantly affecting normal cell viability .
  • Animal Models : Further research involving murine models demonstrated that compounds similar to Benzamide exhibit significant antitumor effects in vivo, reinforcing the findings from in vitro studies.

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